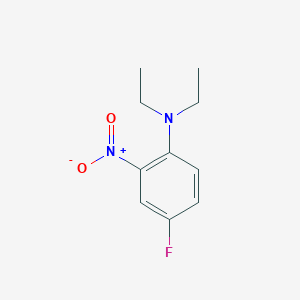

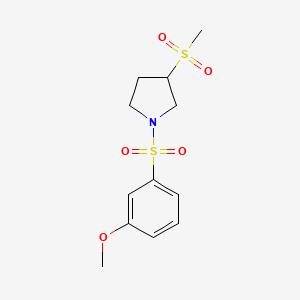

N,N-diethyl-4-fluoro-2-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-diethyl-4-fluoro-2-nitroaniline is a compound that is structurally related to various nitroaniline derivatives synthesized for different applications. Although the specific compound N,N-diethyl-4-fluoro-2-nitroaniline is not directly mentioned in the provided papers, the related compounds synthesized and analyzed in these studies offer insights into the chemical behavior and properties that could be expected from N,N-diethyl-4-fluoro-2-nitroaniline.

Synthesis Analysis

The synthesis of related nitroaniline compounds involves multiple steps, including oxidation, etherification, reduction, alkylation, and further oxidation. For instance, the synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline was achieved with a total yield of 75%, indicating a relatively efficient process . The synthesis of diethyl 2-((4-nitroanilino)methylene)malonate, a precursor for quinoline derivatives, was performed at room temperature using a nucleophilic vinyl substitution (SNV) with yields ranging from 45-53% . These methods demonstrate the feasibility of synthesizing nitroaniline derivatives under various conditions, which could be applicable to the synthesis of N,N-diethyl-4-fluoro-2-nitroaniline.

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives can be characterized by techniques such as IR and 1HNMR . The crystal structure of N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline was determined by X-ray structure analysis, revealing non-planar molecules held together by various intermolecular interactions . Similarly, N-(n-Decyl)-4-nitroaniline crystallizes with planar molecules forming chains linked by hydrogen bonds . These studies suggest that N,N-diethyl-4-fluoro-2-nitroaniline would likely exhibit a planar structure with potential for specific intermolecular interactions.

Chemical Reactions Analysis

The chemical reactions involving nitroaniline derivatives can be complex. For example, the photosubstitution of 2-fluoro-4-nitroanisole with n-hexylamine involves two different triplet excited states, leading to fluoride and methoxy substitution through distinct mechanistic pathways . This indicates that nitroaniline compounds can participate in photochemical reactions, which may also be true for N,N-diethyl-4-fluoro-2-nitroaniline.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives are influenced by their molecular structure. The extended decyl chains in N-(n-Decyl)-4-nitroaniline contribute to the formation of planar layers and two-dimensional sheets in the crystal structure . The presence of electron-withdrawing groups such as nitro and fluoro substituents can affect the electron density and reactivity of the aromatic ring. Although the specific physical and chemical properties of N,N-diethyl-4-fluoro-2-nitroaniline are not detailed in the provided papers, the properties of similar compounds suggest that it would exhibit characteristics typical of nitroaniline derivatives, such as planarity and potential for specific intermolecular interactions.

Aplicaciones Científicas De Investigación

Novel Dye Intermediates and Potential in Pharmaceuticals

4-Fluoro-3-nitroaniline, closely related to N,N-diethyl-4-fluoro-2-nitroaniline, has emerged as a substance of considerable interest within the U.S.A., primarily as a novel intermediate for dye manufacturing. The versatility of its N-substituted derivatives extends the potential applications to pharmaceuticals, insecticides, and additional dyes, showcasing a broad spectrum of utility in chemical synthesis and materials science. The synthesis methodologies and applications of these derivatives have been briefly reviewed, highlighting their significant role in developing new materials and chemical entities with diverse functionalities (M. Bil, 2007).

Precursor for Biological Active Quinoline Derivatives

The molecule diethyl 2-((4-nitroanilino)methylene)malonate, a compound structurally akin to N,N-diethyl-4-fluoro-2-nitroaniline, serves as a crucial precursor in the synthesis of various quinoline derivatives. These derivatives possess a wide range of biological activities, including antiviral, immunosuppressive, anticancer, and photoprotector properties. This highlights the compound's importance in the pharmaceutical industry for developing new drugs with potential health benefits (H. Valle et al., 2018).

Development of Metal Complexes for Material Sciences

Research on the preparation of new complexes of 2-fluoro,5-nitroaniline, and 4-fluoro,2-nitroaniline, including types related to N,N-diethyl-4-fluoro-2-nitroaniline, has been conducted. These complexes, formed with metals such as Cu(II), Ni(II), and Co(II), are significant for their potential applications in material sciences, particularly in the development of new materials with specific magnetic, electronic, and structural properties. The study of their infrared, electronic spectra, and magnetic moments provides insight into the ligands' bonding behavior and the complexes' structural characteristics (G. Devoto et al., 1982).

Functionalization of Silica Particles

The functionalization of silica particles with chromophores and amino groups through nucleophilic aromatic substitution reactions showcases the chemical versatility of fluoronitro-substituted aromatic compounds like N,N-diethyl-4-fluoro-2-nitroaniline. This method enables the incorporation of various chromophoric functionalities onto silica surfaces, opening avenues for the development of materials with specific optical properties. Such functionalized materials could find applications in sensors, catalysis, and as components in optoelectronic devices (Isabelle Roth et al., 2006).

Insights into Chemical Reaction Mechanisms

The study of the three-component reaction mechanism involving primary amines and diethyl phosphite has utilized p-nitroaniline, closely related to N,N-diethyl-4-fluoro-2-nitroaniline, as a tool to shed light on the process. This research is crucial for understanding the synthesis of N-substituted aminomethylenebisphosphonic acids, which have applications in developing compounds with potential antiosteoporotic, antibacterial, anticancer, antiparasitic, or herbicidal activity. The detailed mechanism proposed helps in optimizing the synthesis process for these valuable compounds (E. Dabrowska et al., 2009).

Safety and Hazards

“N,N-diethyl-4-fluoro-2-nitroaniline” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Propiedades

IUPAC Name |

N,N-diethyl-4-fluoro-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2/c1-3-12(4-2)9-6-5-8(11)7-10(9)13(14)15/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZGFXLNXUERQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-4-fluoro-2-nitroaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2508392.png)

![3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2508399.png)

![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide](/img/structure/B2508403.png)

![((3AR,4R,6R,6AR)-6-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-2,2-dimethyltetrahydrofuro[3,4-D][1,3]dioxol-4-YL)methanol](/img/structure/B2508406.png)

![2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2508407.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2508408.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2508411.png)

![1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2508414.png)